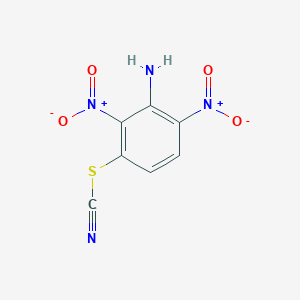
3-Amino-2,4-dinitrophenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,4-dinitrophenyl thiocyanate is an organic compound with the molecular formula C7H4N4O4S. It is characterized by the presence of amino, nitro, and thiocyanate functional groups attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical applications due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dinitrophenyl thiocyanate typically involves the nitration of 3-aminophenyl thiocyanate. The process begins with the nitration of 3-aminophenyl thiocyanate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,4-dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,4-diaminophenyl thiocyanate.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
3-Amino-2,4-dinitrophenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of various functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2,4-dinitrophenyl thiocyanate involves its interaction with nucleophiles and electrophiles. The amino group can act as a nucleophile, participating in substitution reactions, while the nitro groups can undergo reduction or oxidation. The thiocyanate group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
3-Amino-2,4-dinitrophenol: Contains a hydroxyl group instead of the thiocyanate group, leading to different reactivity and applications.
3-Amino-2,4-dinitrobenzoic acid: Contains a carboxyl group, which significantly alters its chemical properties and applications.
Uniqueness
3-Amino-2,4-dinitrophenyl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which provide a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
63014-55-1 |
|---|---|
Formule moléculaire |
C7H4N4O4S |
Poids moléculaire |
240.20 g/mol |
Nom IUPAC |
(3-amino-2,4-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H4N4O4S/c8-3-16-5-2-1-4(10(12)13)6(9)7(5)11(14)15/h1-2H,9H2 |
Clé InChI |
QFWSRDGRNGISRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
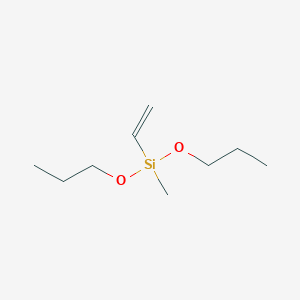

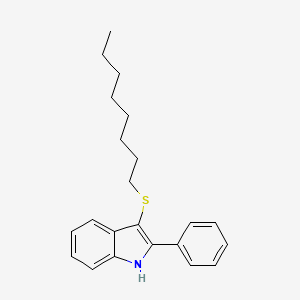

![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
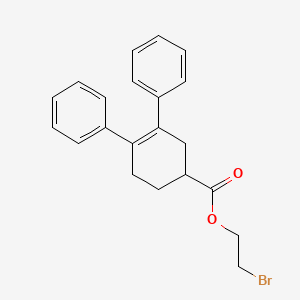
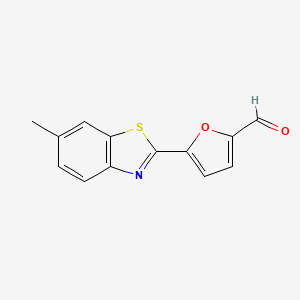
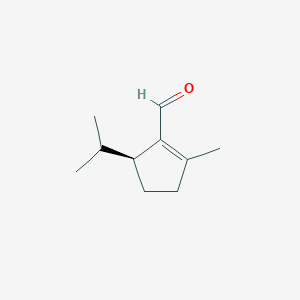
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
